molecular formula C8H7ClN2 B1591430 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 688782-02-7

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1591430
CAS RN: 688782-02-7
M. Wt: 166.61 g/mol
InChI Key: PMHDZZGHIUEOIO-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one study reported a yield of 71% as a yellow solid with a melting point of 287–288 °C .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .


Chemical Reactions Analysis

The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 118.1359 . The experimental charge density distribution has been carried out using high-resolution X-ray diffraction data .

Scientific Research Applications

Synthesis of Derivatives

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block for synthesizing various derivatives. For instance, it facilitates the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions, which can be further utilized in various scientific applications (Figueroa‐Pérez et al., 2006).

Pyrrolidines Chemistry

Pyrrolidines, derived from this compound, show significant biological effects. They are used in medicine and industry, such as in dyes or agrochemical substances. The synthesis and study of pyrrolidines are crucial for modern science, with applications in various fields (Żmigrodzka et al., 2022).

Medicinal and Agrochemical Compounds

Reactions involving chlorinated pyrrolidin-2-ones, related to this compound, lead to the production of 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable in the preparation of agrochemicals or medicinal compounds, demonstrating the compound's relevance in pharmaceutical and agricultural research (Ghelfi et al., 2003).

Nicotinic Acetylcholine Receptor Ligands

This compound derivatives have been studied as nicotinic acetylcholine receptor (nAChR) ligands. These ligands show potential in cognitive enhancement and anxiolytic activity, making them attractive candidates for treating cognitive disorders (Lin et al., 1997).

Biological Activity Studies

Pyrrolo[2,3-b]pyridine derivatives, including this compound, have been extensively studied for their broad spectrum of pharmacological properties. These derivatives have potential applications in treating diseases of the nervous and immune systems, and they also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Monoamine Oxidase Inhibition

Certain analogues of this compound act as irreversible inhibitors of monoamine oxidase B, a key enzyme in the brain. This inhibition process has implications for understanding the enzyme's oxidation mechanisms and potential applications in neurology (Williams & Lawson, 1998).

Herbicidal Applications

Derivatives of this compound have been studied for their herbicidal properties. The modification of the pyridine ring in these compounds affects their biological activity, with some derivatives showing potential as post-emergence and pre-emergence herbicides (Andrea et al., 1990).

Catalytic Methylation

Catalytic methods involving this compound derivatives have been developed for methylation of pyridines. This process is crucial in organic chemistry and drug discovery, highlighting the compound's role in synthesizing key elements for pharmaceutical research (Grozavu et al., 2020).

Electronic Structure Analysis

Studies on the charge density distribution and electronic structure of this compound provide insights into its molecular properties. This information is valuable for understanding the compound's reactivity and stability, important for its applications in various scientific fields (Hazra et al., 2012).

Diversification in Pharmaceutical Research

The use of this compound in the synthesis of pyridine heterocycles is crucial for pharmaceutical research. Techniques for the selective modification of these compounds pave the way for creating diverse medicinal compounds (Goetz & Garg, 2012).

properties

IUPAC Name

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDZZGHIUEOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591884
Record name 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

688782-02-7
Record name 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688782-02-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-3-METHYL-7-AZAINDOLE
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Synthesis routes and methods I

Procedure details

1.00 g (6.75 mmol) of 3-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (from example XXXVII) is suspended in 5 ml of phosphoryl chloride. 2 ml of chloroform are then added, and the mixture is heated under reflux overnight. The mixture is allowed to cool to RT and poured into ethyl acetate/ice water. Solid sodium carbonate is then added. The phases are separated and the aqueous phase is washed with ethyl acetate. The organic phases are dried over sodium sulfate and concentrated. The residue is purified by column chromatography (silica gel 60, mobile phase: cyclohexane:methanol=4:1).
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ethyl acetate ice water
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Synthesis routes and methods II

Procedure details

At 50° C., 1.77 ml (22.81 mmol) of methanesulfonyl chloride are added dropwise to a solution of 1.30 g (8.77 mmol) of 3-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide in 7.5 ml of DMF such that the temperature increases to 59° C. The mixture is then stirred at 70° C. for 4 h. After cooling to room temperature, 30 ml of water are added slowly, at 5° C., the pH is adjusted to 10 by addition of 20% strength sodium hydroxide solution and the mixture is stirred for another hour. The precipitated solid is filtered off, washed with water and then dried under reduced pressure.
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1.77 mL
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1.3 g
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7.5 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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